Methyl 2,3-diamino-6-methylbenzoate

Description

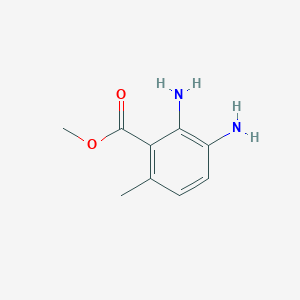

Methyl 2,3-diamino-6-methylbenzoate is an aromatic methyl ester characterized by a benzoate backbone substituted with amino groups at the 2- and 3-positions and a methyl group at the 6-position. The compound’s functional groups—ester, amino, and methyl—suggest applications in pharmaceuticals, coordination chemistry, or catalysis, where amino groups may act as ligands or directing agents in synthetic reactions.

Properties

IUPAC Name |

methyl 2,3-diamino-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBDZYFGBQLJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-diamino-6-methylbenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 6-methylbenzoate, followed by reduction of the nitro groups to amino groups. The nitration typically uses a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-6-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2,3-diamino-6-methylbenzoate is utilized as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biochemical Probes

The compound has been investigated for its ability to interact with various biological targets. Its amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. This property makes it a valuable tool in biochemical research for probing protein interactions and cellular processes.

Therapeutic Potential

Research has explored the antimicrobial and anticancer activities of this compound. Studies indicate that derivatives of this compound may inhibit specific enzymes involved in cancer metabolism, such as methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2), which is upregulated in several cancers . Targeting such pathways could lead to the development of selective inhibitors with reduced toxicity compared to traditional chemotherapeutics .

Material Science

In industrial applications, this compound is used in the synthesis of dyes and pigments due to its structural properties. Its functional groups allow for modifications that enhance the performance of materials in various applications.

Case Study 1: Anticancer Activity

A study focused on the inhibition of MTHFD2 demonstrated that this compound derivatives exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring improved potency and selectivity against cancer cells while minimizing effects on normal cells .

Case Study 2: Biochemical Interactions

In another research study, this compound was used to investigate its binding affinity to proteins involved in metabolic pathways. The findings indicated that the compound could alter protein conformations, affecting their activity and interactions with other biomolecules.

Summary Table of Applications

Mechanism of Action

The mechanism by which methyl 2,3-diamino-6-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, altering the oxidative state of cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2,3-Diamino-5,6-dimethylbenzoate

This positional isomer shares the benzoate core and amino groups but differs in having two methyl groups at the 5- and 6-positions (vs. a single methyl at the 6-position in the target compound). The additional methyl group increases molecular weight (194.23 vs. Steric hindrance from the 5,6-dimethyl substitution may also limit reactivity in substitution or metal-coordination reactions compared to the less hindered target compound .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This benzamide derivative (C₁₂H₁₇NO₂, MW: 207.27 g/mol) features an amide bond and a hydroxyl group instead of the ester and amino groups in the target compound. The hydroxyl and amide groups enable hydrogen bonding, improving stability in aqueous environments. Its N,O-bidentate directing group is effective in metal-catalyzed C–H bond functionalization, whereas the target’s amino groups may offer stronger coordination to transition metals like palladium or copper .

Methyl Salicylate

A simple aromatic ester (C₈H₈O₃, MW: 152.15 g/mol), methyl salicylate lacks amino groups but includes a hydroxyl group adjacent to the ester. This structural difference renders it more volatile (a volatile organic compound, VOC) compared to the target compound, which is likely less volatile due to higher polarity and molecular weight.

Resin-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

These terpene-based esters (e.g., C₂₁H₃₂O₂, MW: 316.48 g/mol) are significantly larger and more hydrophobic than the target compound. They are primarily used in materials science (e.g., resins, adhesives), whereas the target’s smaller aromatic structure and amino groups suggest utility in fine chemical synthesis or medicinal chemistry .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

This complex hybrid (C₂₃H₂₅N₃O₃, MW: 391.46 g/mol) combines a benzodioxin ring, pyridine, and dimethylamino groups. While both compounds feature aromatic amines, the target’s simpler structure may facilitate synthetic modification. The dimethylamino group in this compound enhances solubility in organic solvents, whereas the target’s primary amino groups could improve solubility in acidic aqueous systems .

Data Tables

Research Findings and Implications

- Solubility: Amino groups improve solubility in acidic media, contrasting with resin-derived esters, which are lipid-soluble .

- Volatility: Unlike methyl salicylate, the target’s amino groups and higher molecular weight likely reduce volatility, making it suitable for non-volatile applications like drug intermediates .

- Coordination Chemistry: The amino groups may outperform the N,O-bidentate directing group in ’s benzamide for certain transition-metal couplings, warranting further study .

Biological Activity

Methyl 2,3-diamino-6-methylbenzoate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications in pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methyl 2,3-dichloro-6-methylbenzoate with ammonia or amines under controlled conditions. This process results in the substitution of the chlorine atoms with amino groups, yielding the desired product. The purity and yield of the compound can be optimized through various purification techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In a study examining its effects on human leukemia cells (L1210), the compound demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to control treatments .

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis. Specifically, it has shown affinity for mitochondrial proteins that play a role in apoptosis regulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

- Bacterial Inhibition : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : It was also effective against several fungal strains, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring or amino groups can significantly influence its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 6 | Increases lipophilicity and membrane permeability |

| Substitution at position 2/3 | Alters interaction with target proteins |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in vivo using murine models. Results indicated a significant reduction in tumor size compared to untreated controls . This study supports its potential as a therapeutic agent in cancer treatment.

- Antimicrobial Efficacy Evaluation : Another study focused on its antimicrobial properties against clinical isolates. The results demonstrated that the compound could serve as a lead candidate for developing new antimicrobial agents due to its broad-spectrum activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.